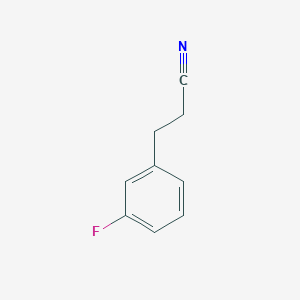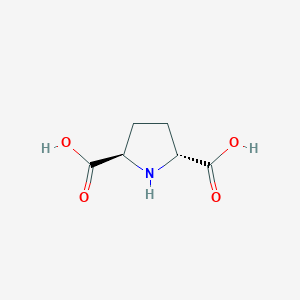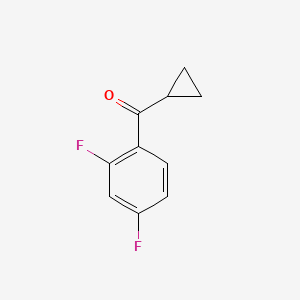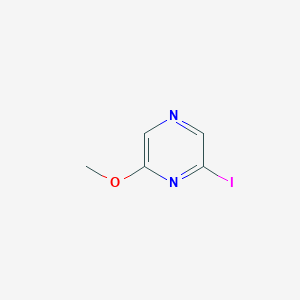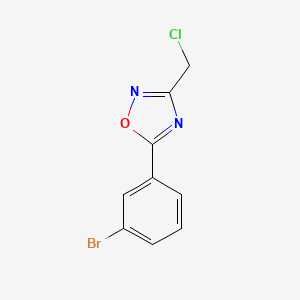
5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole” is a chemical compound with the CAS Number: 848316-20-1 . It has a molecular weight of 273.52 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H6BrClN2O/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9/h1-4H,5H2 . This code provides a unique identifier for the compound, allowing for the generation of its molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and has a melting point of 47-48 degrees Celsius . It is also hygroscopic .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole serves as a precursor in the synthesis of a wide array of chemically diverse compounds due to its reactive sites. For instance, it is used in the synthesis of difluoromethylenated compounds through reactions with unsaturated compounds, showcasing its versatility in organic synthesis (Yang et al., 2007). Additionally, its structural characteristics enable the formation of complex molecules such as triazoles, which have been explored for their unique physical and chemical properties (Jiang et al., 2014).
Antibacterial Activity
Compounds derived from 5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole have been studied for their potential antibacterial properties. A series of novel compounds synthesized from this oxadiazole derivative demonstrated significant activity against various bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Rai et al., 2010).
Propriétés
IUPAC Name |
5-(3-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUULFUAZWVWPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440463 |
Source


|
| Record name | 5-(3-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole | |
CAS RN |
657423-61-5 |
Source


|
| Record name | 5-(3-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


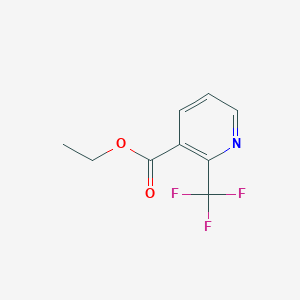
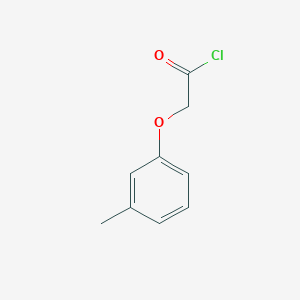
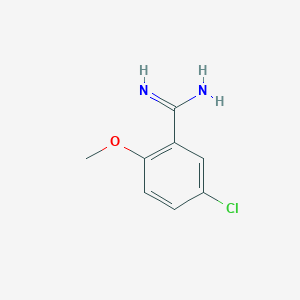
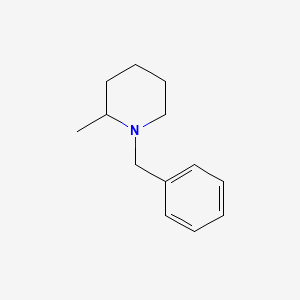
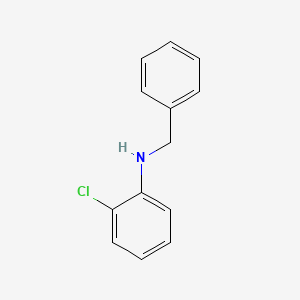
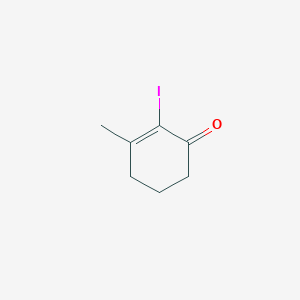
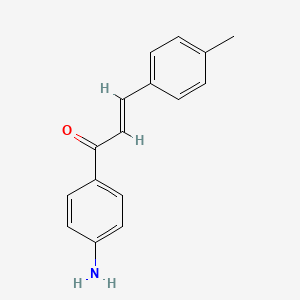
![(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1313065.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)
